

Structural Architecture & Synthesis Guide: 4-Bromo-2-chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-Bromo-5-chloro-2-fluoro-4-methoxybenzene*

CAS No.: 901236-75-7

Cat. No.: B1523677

[Get Quote](#)

Systematic Synonym: **1-Bromo-5-chloro-2-fluoro-4-methoxybenzene**^[1]

Executive Summary & Nomenclature Resolution

This technical guide addresses the structural characterization, preferred nomenclature, and synthesis of the poly-halogenated anisole derivative commonly identified in high-throughput screening libraries as **1-Bromo-5-chloro-2-fluoro-4-methoxybenzene**.

Nomenclature Analysis: The Shift to PIN

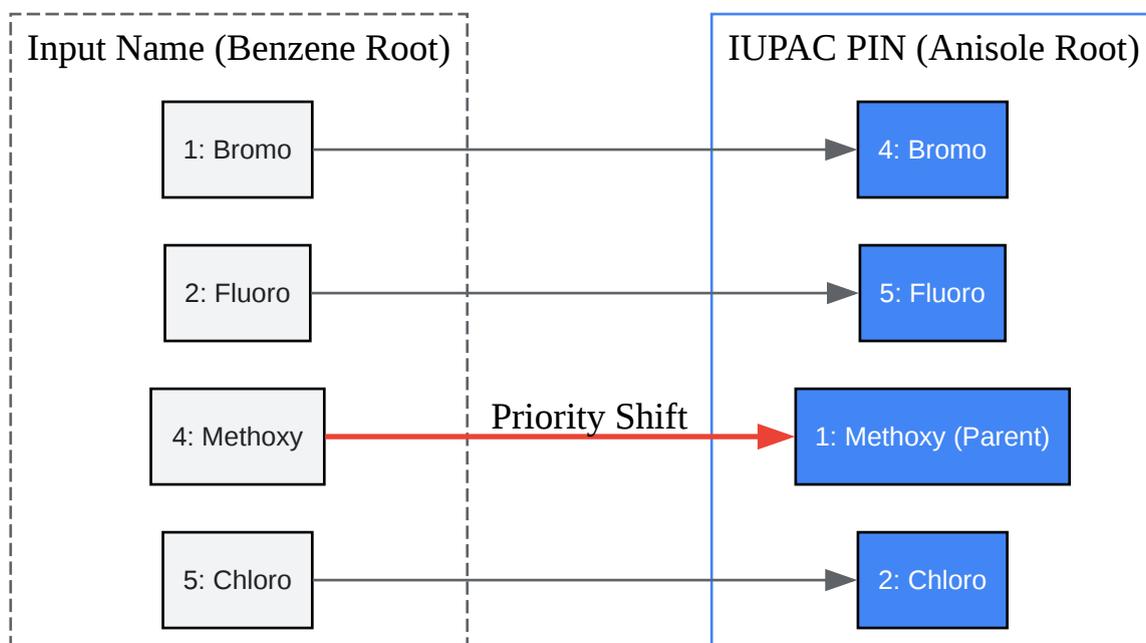
While the user-provided name is chemically unambiguous, it does not adhere to the Preferred IUPAC Name (PIN) standards established in the 2013 recommendations (P-63.2.2.2).^[2] The presence of the methoxy group (-OCH₃) on a benzene ring prioritizes the retained functional class name Anisole over benzene.^[2]

- User Name: **1-Bromo-5-chloro-2-fluoro-4-methoxybenzene**
- IUPAC PIN: 4-Bromo-2-chloro-5-fluoroanisole^[1]

Derivation Logic:

- Parent Structure: Anisole (Methoxybenzene).^{[1][2]} The carbon attached to methoxy is automatically C1.^[2]

- Substituent Mapping:
 - Methoxy: C4 (Old)
C1 (New)
 - Chloro: C5 (Old)
C2 (New)
 - Bromo: C1 (Old)
C4 (New)
 - Fluoro: C2 (Old)
C5 (New)[1]
- Alphabetical Ordering: Bromo
Chloro
Fluoro.[2]
- Final Name: 4-Bromo-2-chloro-5-fluoroanisole.



[Click to download full resolution via product page](#)

Caption: Mapping locant shifts from the systematic benzene derivative to the preferred Anisole parent structure.

Structural & Electronic Properties

This scaffold is highly valued in medicinal chemistry (e.g., kinase inhibitors) due to its unique electronic fingerprint.^[2] The combination of three distinct halogens provides a versatile "toolbox" for late-stage functionalization.^[2]

Electronic Effects (Hammett Parameters)

The reactivity of this arene is dictated by the interplay of Inductive (

) and Resonance (

) effects.^[2]

Substituent	Position (Anisole)	Effect on Ring	Synthetic Implication
-OCH ₃	1	Strong Activation (EDG)	Directs electrophiles to C4/C6.[1]
-Cl	2	Weak Deactivation (EWG)	Inductive withdrawal increases acidity of adjacent protons.[2]
-Br	4	Weak Deactivation (EWG)	Primary handle for Pd-catalyzed coupling (Suzuki/Buchwald).[2]
-F	5	Strong Inductive EWG	Metabolic block; prevents oxidation at this site.[2]

Key Insight: The C4 position is electronically activated by the para-methoxy group, making it the most nucleophilic site on the precursor ring (2-chloro-5-fluoroanisole).[2] This ensures high regioselectivity during bromination.[2]

Synthesis Protocol

Objective: Synthesize 4-Bromo-2-chloro-5-fluoroanisole from commercially available 2-chloro-5-fluorophenol.

Retrosynthetic Logic: Direct halogenation of a tri-substituted benzene is challenging due to steric crowding.[1][2] The most robust route installs the bromine last, utilizing the strong directing effect of the methoxy group to control regiochemistry.[2]

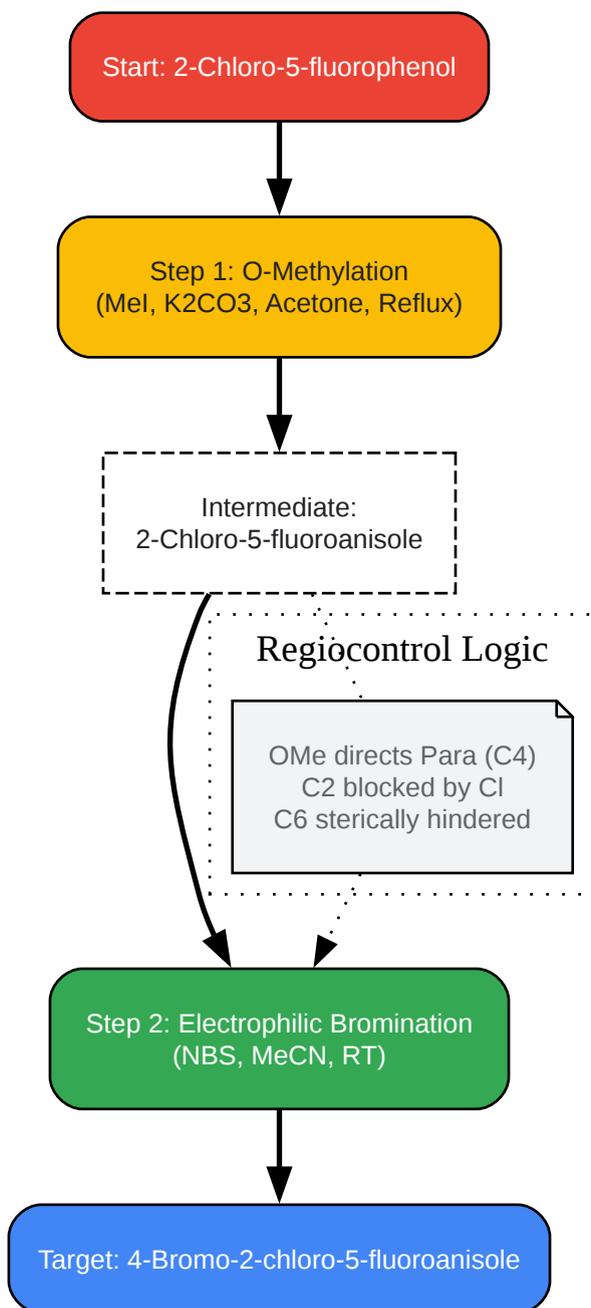
Step 1: Methylation of 2-Chloro-5-fluorophenol

- Reagents: Methyl Iodide (MeI), Potassium Carbonate (), Acetone or DMF.[2]
- Mechanism:
nucleophilic attack of the phenoxide ion on MeI.[1][2]
- Protocol:
 - Dissolve 2-chloro-5-fluorophenol (1.0 eq) in acetone (0.5 M).
 - Add (1.5 eq) and stir for 15 min to generate the phenoxide.
 - Add MeI (1.2 eq) dropwise at 0°C.[2]
 - Reflux for 4 hours.
 - Workup: Filter salts, concentrate, partition between EtOAc/Water.
 - Yield Target: >95% (2-Chloro-5-fluoroanisole).

Step 2: Regioselective Bromination

- Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Bromine () in Acetic Acid.[1][2]
- Regiochemistry Justification:
 - The methoxy group at C1 directs ortho (C2, C6) and para (C4).[2]
 - C2 is blocked by Chlorine.[2]
 - C6 is sterically crowded (flanked by OMe and F) and electronically less favorable than C4. [2]

- C4 is para to the activating OMe and ortho to the Fluorine (which offers little steric hindrance compared to Cl).[2]
- Protocol:
 - Dissolve 2-chloro-5-fluoroanisole (1.0 eq) in MeCN (0.2 M).
 - Add NBS (1.05 eq) portion-wise at room temperature.
 - Monitor by HPLC/TLC.[2] If sluggish, catalyze with 5 mol%
or catalytic
.[2]
 - Stir for 2-6 hours.
 - Workup: Quench with saturated
(to remove active bromine), extract with DCM.
 - Purification: Recrystallization from Hexanes/EtOH or Flash Chromatography (0-5% EtOAc in Hexanes).



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis emphasizing the regiochemical control exerted by the methoxy group.

Applications in Drug Discovery[2][3]

This molecule serves as a high-value "Core Scaffold" due to its orthogonal reactivity profile.[2]

Orthogonal Cross-Coupling

The presence of Chlorine and Bromine allows for sequential palladium-catalyzed couplings.^[2]

- First Coupling (Ease of Oxidative Addition): C-Br bond (
).^[2]
 - Reaction: Suzuki-Miyaura coupling with aryl boronic acids at room temperature.^[2]
- Second Coupling: C-Cl bond (
).^{[1][2]}
 - Reaction: Buchwald-Hartwig amination or Suzuki coupling requiring higher temperatures/specialized ligands (e.g., XPhos, RuPhos).^[2]

Metabolic Stability (The Fluorine Effect)

The fluorine atom at C5 (meta to the methoxy) blocks a common metabolic soft spot.^[2] In many anisole drugs, the phenyl ring is prone to CYP450-mediated oxidation.^{[1][2]} The high electronegativity of fluorine deactivates the adjacent carbons, extending the in vivo half-life (
) of the drug candidate.^[2]

Bioisosterism

The 2-chloro-5-fluoro-4-methoxy motif is often used to mimic the steric and electronic properties of specific indole or quinoline segments in kinase inhibitors, improving oral bioavailability by reducing molecular weight and hydrogen bond donor count.^{[1][2]}

References

- IUPAC. (2013).^[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).^[2] Royal Society of Chemistry.^[2]
- Hansch, C., Leo, A., & Taft, R. W. (1991).^[2] A survey of Hammett substituent constants and resonance and field parameters. *Chemical Reviews*, 91(2), 165–195.^[2]

- Smith, M. B. (2013).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Referencing Section 11-12 on Orientation in Electrophilic Aromatic Substitution).
- Echemi. (2024).[2] Product Database: 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (Synonym mapping verification).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com \[prepchem.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. m.youtube.com \[m.youtube.com\]](#)
- To cite this document: BenchChem. [Structural Architecture & Synthesis Guide: 4-Bromo-2-chloro-5-fluoroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523677#iupac-name-for-1-bromo-5-chloro-2-fluoro-4-methoxybenzene\]](https://www.benchchem.com/product/b1523677#iupac-name-for-1-bromo-5-chloro-2-fluoro-4-methoxybenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com